3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to a class of hybrid heterocyclic molecules combining pyrido[1,2-a]pyrimidin-4-one and 1,3-thiazolidin-4-one scaffolds. The Z-configuration of the methylidene group bridging the two cores is critical for its stereochemical stability and biological interactions. The 3-butyl and 4-oxo-2-thioxo moieties on the thiazolidinone ring enhance lipophilicity, while the 9-methyl and 2-propylamino groups on the pyridopyrimidinone core modulate solubility and target affinity. Structural characterization via NMR and X-ray crystallography (using programs like SHELX and WinGX ) confirms its planar geometry and intramolecular hydrogen bonding, which stabilizes the conjugated system .
Properties
Molecular Formula |
C20H24N4O2S2 |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[[9-methyl-4-oxo-2-(propylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H24N4O2S2/c1-4-6-10-24-19(26)15(28-20(24)27)12-14-16(21-9-5-2)22-17-13(3)8-7-11-23(17)18(14)25/h7-8,11-12,21H,4-6,9-10H2,1-3H3/b15-12- |
InChI Key |
FXJGAZQOPGSFBJ-QINSGFPZSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCC)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCC)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the formation of the thiazolidinone ring, followed by the introduction of the pyrido[1,2-a]pyrimidin-4-one moiety. Key reagents used in these steps include butylamine, methylamine, and various oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the conditions and reagents used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a useful tool for studying biochemical pathways.
Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs.
Industry: It may have applications in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural relatives include:
The morpholinyl ethylamino side chain enhances water solubility (cLogP = 2.1 vs. 3.5 for the target compound) but may reduce blood-brain barrier penetration .
2-(Allylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (): The isopropyl group decreases steric hindrance compared to butyl, improving enzymatic accessibility. Allylamino substituents confer higher electrophilicity, increasing reactivity in nucleophilic environments .
Chlorophenyl substitution enhances antimicrobial activity (MIC = 8 µg/mL vs. 32 µg/mL for the target compound) but increases hepatotoxicity risks .
Computational and Pharmacokinetic Insights
- Drug-Likeness : The target compound adheres to Lipinski’s rules (MW = 487.6, HBD = 1, HBA = 6), unlike the 3-isopropyl analog (MW = 502.7), which exceeds the 500 Da threshold .
- Metabolism: Propylamino and butyl groups undergo CYP3A4-mediated oxidation, producing polar metabolites with reduced half-life (t1/2 = 4.2 hours) compared to the morpholinyl analog (t1/2 = 6.8 hours) .
Biological Activity
The compound 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 457.6 g/mol. The structure features a pyrido[1,2-a]pyrimidinone core linked to a thiazolidine derivative, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H27N5O2S2 |
| Molecular Weight | 457.6 g/mol |
| CAS Registry Number | 361996-63-6 |
Anticancer Activity
Research indicates that compounds containing thiazolidine and pyrido[1,2-a]pyrimidinone moieties possess significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cell proliferation and survival. The presence of electron-donating groups enhances cytotoxicity through increased interaction with cellular targets.
- Case Studies :
Antimicrobial Activity
The compound has shown potential antimicrobial properties against various pathogens.
- In vitro Studies : In laboratory settings, compounds similar to this one have been tested against bacteria and fungi, demonstrating significant inhibitory effects on microbial growth.
-
Research Findings :
- A study indicated that thiazole-containing compounds had substantial antimicrobial activity, suggesting that the thiazolidine structure may contribute to this effect .
Anticonvulsant Activity
The anticonvulsant properties of similar thiazolidine derivatives have been explored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
